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molecular formula C21H19NO5 B2490181 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 548764-96-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2490181
M. Wt: 365.385
InChI Key: WLYJOLRERVTOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279470B2

Procedure details

The title compound (75 mg, 41% yield, crystals) was prepared from 7-hydroxy-4-methyl-3-phenyl-chromen-2-one (126 mg, 0.50 mmol) and 1-methyl-3-(morpholine-4-carbonyl)-3H-imidazol-1-ium iodide (165 mg, 0.51 mmol).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:19])=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[I-].C[N+]1C=CN([C:27]([N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[O:28])C=1>>[CH3:19][C:6]1[C:5]2[C:10](=[CH:11][C:2]([O:1][C:27]([N:29]3[CH2:34][CH2:33][O:32][CH2:31][CH2:30]3)=[O:28])=[CH:3][CH:4]=2)[O:9][C:8](=[O:12])[C:7]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
126 mg
Type
reactant
Smiles
OC1=CC=C2C(=C(C(OC2=C1)=O)C1=CC=CC=C1)C
Name
Quantity
165 mg
Type
reactant
Smiles
[I-].C[N+]1=CN(C=C1)C(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(OC2=CC(=CC=C12)OC(=O)N1CCOCC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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